3-chloro-N-{4-[4-(dimethylsulfamoyl)phenyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-chloro-N-[4-[4-(dimethylsulfamoyl)phenyl]-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3S3/c1-24(2)30(26,27)13-9-7-12(8-10-13)15-11-28-20(22-15)23-19(25)18-17(21)14-5-3-4-6-16(14)29-18/h3-11H,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMFULBBGACUQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-{4-[4-(dimethylsulfamoyl)phenyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C20H16ClN3O3S3
- Molecular Weight : 478.76 g/mol
- CAS Number : 620572-83-0
Biological Activity Overview
The compound exhibits a variety of biological activities, including:
- Antitumor Activity : Preliminary studies indicate that derivatives similar to this compound possess significant antitumor properties. For instance, compounds with thiazole rings have shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism appears to involve interference with DNA synthesis and function, particularly through binding interactions with AT-DNA .
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Studies suggest that thiazole derivatives can inhibit the growth of various pathogens, including Gram-positive and Gram-negative bacteria. The activity was assessed using broth microdilution methods against Escherichia coli and Staphylococcus aureus, showing significant inhibition at low concentrations .
The biological activity of this compound is attributed to several mechanisms:
- DNA Binding : The compound interacts with DNA, primarily binding within the minor groove. This interaction can disrupt normal cellular processes such as replication and transcription .
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in critical metabolic pathways in both fungal and cancer cells. For example, the inhibition of ergosterol synthesis in fungi is similar to the action of azole antifungals .
Case Study 1: Antitumor Activity
A study assessed the antitumor effects of thiazole derivatives similar to the target compound on various cancer cell lines. The results indicated that these compounds exhibited IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay format (2D vs. 3D). The higher efficacy in 2D assays suggests a need for further exploration in more complex models .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, compounds derived from thiazole structures demonstrated potent activity against Candida albicans and Candida parapsilosis. The minimum inhibitory concentrations (MICs) were comparable to established antifungal agents like ketoconazole, indicating potential for clinical application .
Data Tables
| Activity Type | Tested Organisms/Cell Lines | IC50/MIC Values |
|---|---|---|
| Antitumor | HCC827 (Lung Cancer) | 6.26 μM |
| NCI-H358 (Lung Cancer) | 6.48 μM | |
| Antimicrobial | E. coli | MIC = X μg/mL (specific value needed) |
| S. aureus | MIC = Y μg/mL (specific value needed) | |
| C. albicans | MIC = Z μg/mL (specific value needed) |
Scientific Research Applications
Biological Activities
-
Anticancer Potential :
- Research has indicated that compounds with similar structures exhibit significant anticancer properties. The thiazole and benzothiophene moieties are often linked to the inhibition of tumor cell proliferation and induction of apoptosis in various cancer cell lines. For example, derivatives of benzothiophene have shown efficacy against breast cancer and leukemia models .
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Synthetic Methodologies
The synthesis of 3-chloro-N-{4-[4-(dimethylsulfamoyl)phenyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide typically involves multi-step reactions including:
- Formation of the Thiazole Ring : Utilizing appropriate precursors to construct the thiazole framework.
- Benzothiophene Synthesis : Often achieved through cyclization reactions involving thiophenes and aromatic compounds.
- Final Coupling Reactions : The final product is obtained through coupling reactions that link the thiazole and benzothiophene components with the carboxamide and sulfonamide functionalities.
Anticancer Activity Assessment
A study evaluated a series of benzothiophene derivatives, including the target compound, against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established anticancer drugs .
Antimicrobial Testing
In vitro antimicrobial assays demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing promise as a lead compound for antibiotic development .
Chemical Reactions Analysis
Carboxamide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield 1-benzothiophene-2-carboxylic acid and 2-amino-4-[4-(dimethylsulfamoyl)phenyl]thiazole.
Nucleophilic Aromatic Substitution
The 3-chloro substituent on the benzothiophene ring participates in nucleophilic substitution with amines or thiols.
Sulfamoyl Group Reactivity
The dimethylsulfamoyl moiety undergoes hydrolysis or alkylation under specific conditions.
Thiazole Ring Modifications
The thiazole ring participates in cycloaddition and oxidation reactions.
Benzothiophene Functionalization
The benzothiophene core undergoes electrophilic substitution and ring-opening reactions.
Photochemical Reactions
UV irradiation induces dimerization and sulfamoyl group cleavage.
Key Findings
-
Hydrolysis Dominance : The carboxamide group is highly susceptible to hydrolysis, with acidic conditions providing superior yields .
-
Thiazole Stability : The thiazole ring remains intact under most conditions except strong oxidants (e.g., H₂O₂) .
-
Sulfamoyl Reactivity : The dimethylsulfamoyl group shows limited stability in concentrated acids but participates in alkylation with activated electrophiles .
-
Benzothiophene Reactivity : Electrophilic nitration occurs preferentially at the 5-position due to electron-withdrawing effects of the carboxamide .
Experimental protocols from patents and spectral validation methods from PubChem confirm these pathways. Further studies are needed to explore catalytic asymmetric modifications of the benzothiophene core.
Q & A
Basic: What are the key synthetic strategies for preparing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the benzothiophene core followed by coupling with a functionalized thiazole moiety. Key steps include:
- Benzothiophene carboxylate preparation : Cyclization of substituted thiophenol derivatives using catalysts like Pd(OAc)₂ in DMF (80–100°C) .
- Thiazole ring formation : Condensation of thiourea derivatives with α-halo ketones (e.g., chloroacetophenone) in ethanol under reflux .
- Coupling reactions : Amide bond formation between the benzothiophene carboxylate and thiazole-amine using coupling agents like HATU or DCC in anhydrous dichloromethane .
Optimization : Control reaction pH (6–7 for amide coupling), use inert atmospheres (N₂/Ar) to prevent oxidation, and monitor intermediates via TLC (silica gel, ethyl acetate/hexane). Yield improvements (>75%) are achieved by slow addition of reagents and gradient recrystallization (ethanol:DMF 9:1) .
Basic: How is structural characterization validated, and what analytical techniques are critical?
Answer:
Rigorous characterization involves:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., chloro group at C3 of benzothiophene; dimethylsulfamoyl at C4 of phenyl). Aromatic proton signals in δ 7.2–8.5 ppm indicate thiazole-benzothiophene conjugation .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) with <2 ppm error. Fragmentation patterns validate the sulfamoyl and thiazole groups .
- Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (e.g., C: 52.1%, N: 9.8%) to confirm purity .
Advanced: How does structural modification of the thiazole or benzothiophene moiety influence biological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Thiazole substituents : Electron-withdrawing groups (e.g., dimethylsulfamoyl) enhance binding to kinase targets (e.g., MAPK1) by stabilizing hydrogen bonds with catalytic lysine residues. Replacement with methyl groups reduces IC₅₀ by 3-fold .
- Benzothiophene modifications : Chlorine at C3 increases lipophilicity (logP ~3.2), improving membrane permeability in cancer cell lines (e.g., HepG2). Removal of chlorine reduces cytotoxicity by 50% .
Methodology : Use molecular docking (AutoDock Vina) and in vitro assays (MTT protocol) to correlate substituent effects with activity .
Advanced: What mechanisms underlie conflicting bioactivity data between in vitro and in vivo models?
Answer:
Discrepancies often arise from:
- Metabolic instability : The sulfamoyl group undergoes rapid Phase II metabolism (glucuronidation) in murine models, reducing bioavailability. Use LC-MS/MS to detect metabolites in plasma .
- Off-target effects : In vitro assays may not account for interactions with serum proteins (e.g., albumin binding lowers free drug concentration). Validate targets via siRNA knockdown or CRISPR-Cas9 .
Resolution : Modify the scaffold (e.g., replace sulfamoyl with trifluoromethyl) or employ prodrug strategies (esterification of the carboxylate) .
Advanced: How can researchers resolve contradictory data in enzyme inhibition assays?
Answer:
Contradictions may stem from:
- Assay conditions : Variations in pH (e.g., 7.4 vs. 6.8) or ionic strength alter enzyme conformations. Standardize assays using HEPES buffer (pH 7.2) and 150 mM NaCl .
- Enzyme source : Recombinant vs. native enzymes (e.g., human vs. rat MAPK1) exhibit differing kinetics. Perform cross-species validation and use purified isoforms .
Data analysis : Apply Michaelis-Menten kinetics with GraphPad Prism to calculate Ki values, ensuring triplicate repeats and outlier removal (Grubbs’ test) .
Advanced: What strategies improve selectivity for kinase targets while minimizing off-target effects?
Answer:
- Scaffold hybridization : Introduce a pyridine ring fused to the thiazole to exploit hydrophobic pockets in kinases (e.g., JNK3 vs. P38-MAPK) .
- Dynamic combinatorial chemistry : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify selective analogs.
- Covalent inhibitors : Incorporate acrylamide warheads to target cysteine residues (e.g., Cys119 in BTK), validated by MALDI-TOF MS .
Advanced: How can computational modeling guide the design of analogs with improved pharmacokinetics?
Answer:
- ADMET prediction : Use SwissADME to optimize logP (2.5–3.5) and polar surface area (<140 Ų) for blood-brain barrier penetration .
- Molecular dynamics (MD) : Simulate binding to human serum albumin (PDB: 1AO6) to predict plasma half-life. Compounds with ΔG binding > −8 kcal/mol show reduced protein binding .
- QSAR models : Train on datasets (ChEMBL) to predict IC₅₀ against CYP3A4, minimizing metabolic clearance .
Advanced: What are the challenges in scaling up synthesis, and how can they be addressed?
Answer:
- Intermediate instability : Thiazole-amine intermediates degrade under light. Use amber glassware and low-temperature storage (−20°C) .
- Purification bottlenecks : Replace column chromatography with centrifugal partition chromatography (CPC) for gram-scale batches .
- Byproduct formation : Optimize stoichiometry (1:1.05 ratio for amide coupling) and employ flow chemistry for precise control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
